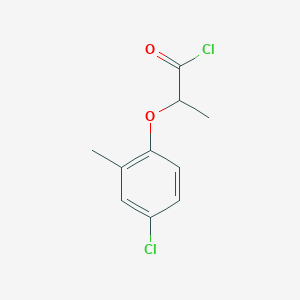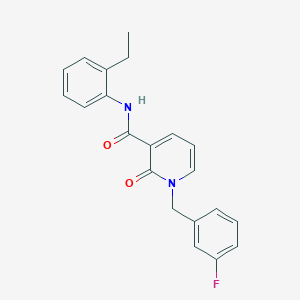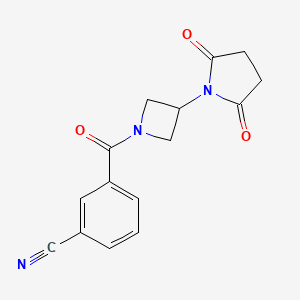
2-(4-Chloro-2-methylphenoxy)propionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chloro-2-methylphenoxy)propionyl chloride” is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methylphenoxy)propionyl chloride” consists of a propionyl chloride group attached to a 4-chloro-2-methylphenol group .Physical And Chemical Properties Analysis
“2-(4-Chloro-2-methylphenoxy)propionyl chloride” is a liquid at room temperature . It has a predicted boiling point of approximately 290.9°C at 760 mmHg and a predicted density of approximately 1.3 g/mL . The refractive index is predicted to be 1.53 .Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including compounds structurally related to 2-(4-Chloro-2-methylphenoxy)propionyl chloride, has been extensively studied. Research indicates that soil organic matter and iron oxides are significant sorbents for these herbicides. Parameters such as soil pH, organic carbon content, and iron content play a crucial role in the sorption process, impacting the mobility and bioavailability of these compounds in the environment (Werner, Garratt, & Pigott, 2012).
Environmental Fate and Behavior of Parabens
While not directly related to 2-(4-Chloro-2-methylphenoxy)propionyl chloride, studies on the environmental fate and behavior of parabens, which share phenolic structures, offer insights into how such compounds might behave in aquatic environments. Parabens, like phenoxy herbicides, can undergo biodegradation but remain detectable in various environmental matrices, suggesting potential persistence and bioaccumulation concerns for structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Impact
Research on antimicrobial compounds such as triclosan, which shares structural similarities with phenoxy herbicides, underscores the potential for environmental persistence, bioaccumulation, and toxicity towards aquatic organisms. These studies highlight the importance of understanding the environmental and health impacts of chemical compounds, including 2-(4-Chloro-2-methylphenoxy)propionyl chloride, to mitigate potential risks associated with their use and disposal (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Developmental Toxicity Evaluation
Investigations into the developmental toxicity of chemicals, such as Methyl Chloride (Chloromethane), provide a framework for evaluating potential adverse effects on reproductive health and development. These studies contribute to the broader understanding of chemical safety and regulatory assessments, informing safe use practices for chemicals, including 2-(4-Chloro-2-methylphenoxy)propionyl chloride (Arts, Kellert, Pottenger, & Theuns‐van Vliet, 2019).
Safety and Hazards
“2-(4-Chloro-2-methylphenoxy)propionyl chloride” is classified as a dangerous substance . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause severe skin burns and eye damage . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRXFFNZFVAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2676134.png)
![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)
![3-[5-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2676136.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)
![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)


![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)



![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)